3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-4-3-5-14(8-11)22(20,21)17-13-6-7-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWLUGJTWIAHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-methyl-2-oxindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Key structural analogs of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide include:
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Features a benzodioxole substituent instead of the indolinone core.
N-(2-Oxoindolin-5-yl)benzenesulfonamide: Lacks the 1-methyl group on the indolinone ring, altering steric hindrance and electronic properties.
3-Chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide : Substitutes the methyl group with a chlorine atom, affecting lipophilicity and binding interactions.
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>LogP values calculated using ChemAxon software .
Crystallographic and Conformational Differences
Crystallographic studies of analogous sulfonamides reveal distinct packing patterns and hydrogen-bonding networks. For example:
- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide forms a dimeric structure via N–H···O hydrogen bonds, with a torsion angle of 82.5° between the benzodioxole and sulfonamide planes .
- In contrast, This compound (based on SHELXL-refined models) likely adopts a planar conformation due to reduced steric hindrance from the methyl groups, favoring π-π stacking interactions .
Table 2: Key Crystallographic Parameters
Research Findings and Challenges
Synthetic Accessibility: The methyl groups on the indolinone core improve synthetic yields (72% vs. 58% for unmethylated analogs) but complicate crystallization due to increased conformational flexibility .
Solubility-Bioactivity Trade-off : Higher lipophilicity (LogP > 3) correlates with reduced aqueous solubility but enhanced membrane permeability, as seen in 3-chloro derivatives .
Validation Gaps : Structural validation tools (e.g., PLATON, PARST) highlight occasional disorder in the sulfonamide group, necessitating high-resolution data for accurate refinement .
Biological Activity
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological targets, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound is characterized by a sulfonamide group linked to a benzenesulfonamide moiety and a 1-methyl-2-oxoindole structure. The synthesis typically involves the reaction of 3-methyl-2-oxindole with benzenesulfonyl chloride in the presence of a base such as triethylamine, under reflux conditions in dichloromethane. The product is then purified using column chromatography.
Target Enzymes:
The primary target of this compound is acetylcholine esterase (AChE).
Mode of Action:
The compound inhibits AChE, leading to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism suggests potential applications in treating conditions related to cholinergic deficits.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including MDA-MB-231, which is a model for breast cancer. The compound's mechanism involves cell cycle arrest and apoptosis induction .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on AChE with varying IC50 values depending on the concentration and exposure time. These findings suggest its potential as a therapeutic agent for diseases like Alzheimer's, where AChE inhibition is beneficial .
Case Studies
- Cell Line Studies:
- Biochemical Analysis:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Sulfonamide + oxoindole | AChE inhibition, anticancer | Varies |
| 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Contains fluorine | Anti-cancer properties | 0.4 - 0.7 |
| N-(2-oxoindolin-5-yl)benzenesulfonamide | Lacks methyl groups | Moderate anti-cancer activity | Not specified |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | Triethylamine (2.5 eq) | Maximizes HCl removal |
| Solvent | DCM, 0°C → 25°C | Minimizes side reactions |
| Reaction Time | 12–16 hours | Completes sulfonylation |
Q. Table 2. Biological Activity Profile
| Assay Type | Model System | Result (Mean ± SD) | Reference |
|---|---|---|---|
| CA-II Inhibition | Recombinant enzyme | IC = 12.3 ± 1.5 nM | |
| Cytotoxicity | MCF-7 cells | IC = 8.7 ± 0.9 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
